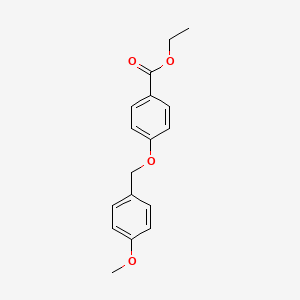

4-(4-甲氧基苄氧基)苯甲酸乙酯

描述

Ethyl 4-(4-methoxybenzyloxy)benzoate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to a family of esters that exhibit mesomorphic properties, which are characteristics of liquid crystals. These properties are significant in the development of materials for electronic displays and other technologies. Additionally, derivatives of ethyl 4-benzyloxybenzoate have been explored for their hypolipidemic activity, which could have implications in the treatment of high cholesterol and related conditions .

Synthesis Analysis

The synthesis of ethyl 4-(4-methoxybenzyloxy)benzoate and its analogs involves various chemical reactions and protecting group strategies. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a protecting group for carboxylic acids, and the corresponding esters can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Additionally, the synthesis of related compounds, such as ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, involves specific reagents and conditions to achieve the desired anti-juvenile hormone activity . The synthesis of complex structures like ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate also demonstrates the intricate nature of organic synthesis involving multiple steps and rearrangements .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 4-(4-methoxybenzyloxy)benzoate has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one provides insights into the arrangement of atoms and the stereochemistry of the molecule . Similarly, the structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate has been determined, revealing the dihedral angles and intermolecular interactions that contribute to the stability of the crystal10.

Chemical Reactions Analysis

Ethyl 4-(4-methoxybenzyloxy)benzoate and its analogs undergo various chemical reactions that modify their structure and properties. For instance, ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)- and 4-(2,3-diphenyl-6-methoxybenzofuran-5-yl)-2,4-diketobutanoates have been shown to react with hydrazine hydrate, semicarbazide chloride, and hydroxylammonium chloride to yield corresponding pyrazoles and isoxazoles . These reactions are important for the synthesis of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(4-methoxybenzyloxy)benzoate derivatives are influenced by their molecular structure. The mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, for example, are determined by the length and branching of the alkyl ester groups, which affect the thermal stability of the nematic phase . The hypolipidemic activity of related compounds is also a result of their chemical structure, which influences their ability to inhibit cholesterol and free fatty acid biosynthesis . Understanding these properties is crucial for the development of new materials and pharmaceuticals.

科学研究应用

抗菌应用

4-(4-甲氧基苄氧基)苯甲酸乙酯已用于合成具有显着抗菌性能的新型化合物。例如,一项研究展示了使用 4-(4-甲氧基苄氧基)苯甲酸乙酯合成了新型 2-氯-[1,3]苯并噁嗪衍生物,该衍生物对革兰氏阴性菌和革兰氏阳性菌均表现出相当的抗菌能力 (Shakir、Saoud 和 Hussain,2020)。

光学非线性性质

对 4-(4-甲氧基苄氧基)苯甲酸乙酯衍生物的研究揭示了在光学非线性性质中的潜在应用。一项专注于由 4-(4-甲氧基苄氧基)苯甲酸乙酯衍生物 4-氨基苯甲酸乙酯合成席夫碱化合物,确定了显着的非线性折射率和光学限制性质,使这些化合物成为光学限制器的候选者 (Abdullmajed 等人,2021)。

幼年激素活性

在昆虫学领域,已经合成并测试了 4-(4-甲氧基苄氧基)苯甲酸乙酯的衍生物的抗幼年激素 (JH) 活性。发现这些化合物能诱导家蚕幼虫早熟变态,这是 JH 缺乏的明显迹象。该应用对于理解和潜在操纵昆虫生长和发育至关重要 (Furuta 等人,2006)。

光聚合研究

4-(4-甲氧基苄氧基)苯甲酸乙酯也已在光聚合的背景下进行了研究。对与 4-(4-甲氧基苄氧基)苯甲酸乙酯相关的 α-羟甲基丙烯酸乙酯苯甲酸酯衍生物的光聚合研究揭示了意外的快速光聚合速率。这一发现扩展了薄膜和涂层应用中快速光固化的候选者 (Avci、Mathias 和 Thigpen,1996)。

胃保护活性

在结构上与 4-(4-甲氧基苄氧基)苯甲酸乙酯相关的化合物对大鼠乙醇诱导的胃粘膜溃疡表现出胃保护作用。该化合物表现出抗氧化活性和增加的胃壁粘液,表明在胃肠道健康中具有潜在应用 (Halabi 等人,2014)。

安全和危害

作用机制

Mode of Action

It’s known that such compounds can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Action Environment

The action, efficacy, and stability of Ethyl 4-(4-methoxybenzyloxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds . .

属性

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVABOAPDWUJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)

![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)